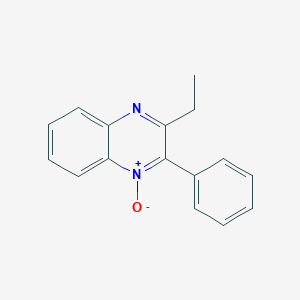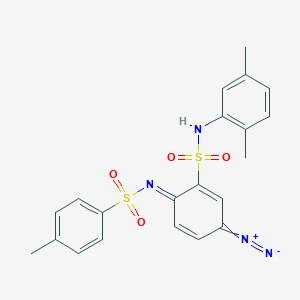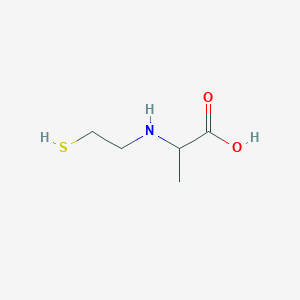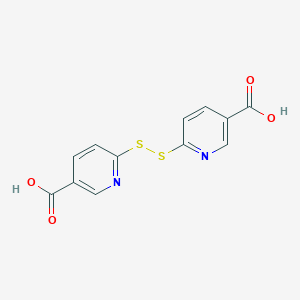
(S)-(+)-2-Chloropropan-1-ol
Übersicht
Beschreibung
(S)-(+)-2-Chloropropan-1-ol is a chiral organic compound with the molecular formula C3H7ClO. It is an enantiomer of 2-chloropropan-1-ol, characterized by its specific three-dimensional arrangement of atoms, which gives it unique chemical and physical properties. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and chiral nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-(+)-2-Chloropropan-1-ol can be synthesized through several methods. One common approach involves the chlorination of (S)-(+)-propylene oxide using hydrochloric acid. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, this compound is often produced via the chlorination of (S)-(+)-propylene oxide in the presence of a catalyst. The process involves the continuous addition of hydrochloric acid to a reactor containing (S)-(+)-propylene oxide, with the reaction mixture being stirred and cooled to maintain the desired temperature. The product is then purified through distillation or recrystallization to achieve the required purity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-(+)-2-Chloropropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloropropanal or further to 2-chloropropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield (S)-(+)-2-propanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide can produce (S)-(+)-2-azidopropane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products:
Oxidation: 2-Chloropropanal, 2-Chloropropanoic acid.
Reduction: (S)-(+)-2-Propanol.
Substitution: (S)-(+)-2-Azidopropane.
Wissenschaftliche Forschungsanwendungen
(S)-(+)-2-Chloropropan-1-ol is utilized in various scientific research fields, including:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential use in the synthesis of chiral drugs and as an intermediate in the production of active pharmaceutical ingredients.
Industry: It is employed in the manufacture of agrochemicals, fragrances, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-(+)-2-Chloropropan-1-ol involves its interaction with various molecular targets, depending on the specific reaction or application. For instance, in nucleophilic substitution reactions, the hydroxyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Vergleich Mit ähnlichen Verbindungen
®-(-)-2-Chloropropan-1-ol: The enantiomer of (S)-(+)-2-Chloropropan-1-ol, with similar chemical properties but different optical activity.
2-Chloropropan-1-ol: The racemic mixture containing both (S)- and ®-enantiomers.
2-Bromopropan-1-ol: A similar compound where the chlorine atom is replaced by a bromine atom, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds. Its specific three-dimensional arrangement allows for selective interactions in chemical reactions, making it a preferred choice in the synthesis of chiral pharmaceuticals and other fine chemicals.
Eigenschaften
IUPAC Name |
(2S)-2-chloropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIQXGLTRZLBEX-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19210-21-0 | |
| Record name | (S)-(+)-2-Chloro-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (S)-2-Chloropropan-1-ol in the synthesis of (R)-Methyloxirane?
A1: (S)-2-Chloropropan-1-ol serves as a crucial chiral intermediate in the multi-step synthesis of (R)-Methyloxirane. The research paper describes a method to produce (R)-alkyloxiranes, including (R)-Methyloxirane, with high enantiomeric purity []. This is achieved by starting with (S)-2-chloroalkanoic acids and converting them to the corresponding (S)-2-chloro-1-alkanols, like (S)-2-Chloropropan-1-ol. This specific chirality in (S)-2-Chloropropan-1-ol is then transferred to the final product, (R)-Methyloxirane, through a subsequent cyclization reaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)




